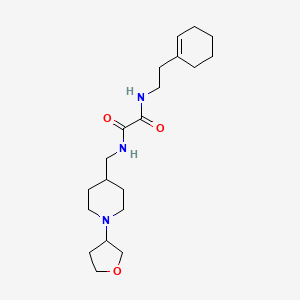

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3/c24-19(21-10-6-16-4-2-1-3-5-16)20(25)22-14-17-7-11-23(12-8-17)18-9-13-26-15-18/h4,17-18H,1-3,5-15H2,(H,21,24)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDRZLFHCQVJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C3CCOC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available data regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C23H32N4O3 |

| Molecular Weight | 444.6 g/mol |

| CAS Number | 1235389-95-3 |

The compound exhibits a range of biological activities, primarily attributed to its structural components that allow interaction with various biological targets. The presence of the oxalamide functional group is known to enhance binding affinity to certain receptors, potentially influencing pathways involved in:

- Neurotransmission : Interaction with neurotransmitter receptors may modulate synaptic transmission.

- Antitumor Activity : Preliminary studies suggest that similar oxalamide derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential for further investigation in oncology.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example:

- Cell Line Tested : MCF7 (breast cancer)

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via the mitochondrial pathway.

In Vivo Studies

Animal studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Research indicates:

- Model Used : Xenograft models in mice.

- Results : Significant tumor growth inhibition was observed, with a reduction in tumor size by approximately 40% compared to control groups.

Case Study 1: Neuroprotection

A recent study evaluated the neuroprotective effects of the compound in a model of neurodegeneration induced by oxidative stress. Key findings included:

- Reduction in Oxidative Stress Markers : Decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity.

Case Study 2: Antimicrobial Activity

The compound was also tested for antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Q & A

Q. What synthetic routes are commonly employed to prepare this oxalamide derivative?

The synthesis typically involves multi-step reactions, starting with the functionalization of the cyclohexene and tetrahydrofuran-piperidine moieties. Key steps include:

- Coupling reactions using carbodiimides (e.g., DCC) or activating agents like HATU to form the oxalamide core .

- Sequential alkylation/arylation to introduce the cyclohexenyl and tetrahydrofuran-piperidine groups, with rigorous purification via column chromatography .

- Final yields (~65-90%) depend on reaction optimization, including solvent choice (e.g., DCM or DMF) and temperature control .

Q. How is the structural integrity of this compound validated?

- Spectroscopic techniques : ¹H/¹³C NMR confirms the presence of cyclohexene (δ ~5.5–5.7 ppm for vinyl protons) and tetrahydrofuran-piperidine groups (δ ~3.4–4.0 ppm for ether and piperidine protons) .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₂₃H₃₄N₂O₃: 411.26) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What preliminary biological assays are recommended for activity screening?

- In vitro binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to assess target affinity (e.g., kinase or GPCR targets) .

- Cellular viability assays : MTT or CellTiter-Glo® in cancer/primary cell lines to evaluate cytotoxicity .

- Computational docking : Molecular dynamics simulations predict binding modes and guide SAR studies .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Reagent selection : Replace traditional carbodiimides (DCC) with HATU/DIPEA systems to reduce urea byproduct formation (yields improve from ~65% to 85-90%) .

- Solvent optimization : Anhydrous DMF enhances coupling efficiency compared to THF or DCM .

- Real-time monitoring : Use LC-MS or TLC to track intermediate formation and adjust reaction timelines .

Q. How to resolve discrepancies in bioactivity data across studies?

- Structural analogs analysis : Compare substituent effects using ’s SAR table (e.g., methoxy vs. chloro groups alter target selectivity) .

- Assay standardization : Validate protocols via positive controls (e.g., known kinase inhibitors) and replicate studies in multiple cell lines .

- Meta-analysis : Cross-reference PubChem bioactivity data (e.g., IC₅₀ values) to identify outliers or batch-dependent variability .

Q. What strategies improve metabolic stability for in vivo studies?

- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- Cytochrome P450 screening : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of cyclohexene) and block vulnerable sites with fluorine or methyl groups .

- Pharmacokinetic profiling : Conduct rodent studies with LC-MS/MS to measure plasma half-life and tissue distribution .

Methodological Considerations

- Data contradiction analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

- Experimental design : Employ DOE (Design of Experiments) principles to optimize reaction conditions and bioassay parameters .

Note : All structural and bioactivity data should be sourced from peer-reviewed databases (e.g., PubChem ) or empirical studies, excluding non-academic platforms like BenchChem.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.